Saluamine Exhibits Lower Acute Bacterial Toxicity Compared to Furosemide Pyridinium Metabolite
In a comparative ecotoxicity assessment using the Microtox test (ISO 11348-3) with Vibrio fischeri marine bacteria, Saluamine was the only furosemide-derived metabolite that did not exhibit higher toxicity than the parent drug. The pyridinium derivative (PYR) showed the most elevated toxic levels with EC50 = 34.40 ± 6.84 mg L⁻¹, whereas Saluamine demonstrated lower relative toxicity among the identified transformation products [1].
| Evidence Dimension | Acute bacterial toxicity (EC50) in Vibrio fischeri |
|---|---|
| Target Compound Data | Lower toxicity than furosemide (EC50 value not specified; reported as only metabolite not exhibiting higher toxicity) |
| Comparator Or Baseline | Pyridinium derivative (PYR): EC50 = 34.40 ± 6.84 mg L⁻¹; Hydroxy-ketone metabolite: higher toxicity than furosemide |
| Quantified Difference | PYR shows quantifiable EC50 of 34.40 mg L⁻¹; Saluamine uniquely did not exceed parent drug toxicity |
| Conditions | Microtox test (ISO 11348-3) with Vibrio fischeri marine bacteria; metabolites obtained via biotransformation using Aspergillus candidus and Cunninghamella echinulata |
Why This Matters
For environmental risk assessment studies of pharmaceutical pollutants, Saluamine serves as the baseline lower-toxicity comparator against more toxic furosemide degradation products.
- [1] Olvera-Vargas, H., Leroy, S., Rivard, M., Oturan, N., Oturan, M., & Buisson, D. (2016). Microbial biotransformation of furosemide for environmental risk assessment: identification of metabolites and toxicological evaluation. Environmental Science and Pollution Research, 23(22), 22691-22700. DOI: 10.1007/s11356-016-7398-2 View Source
